molecular formula C20H32O4 B131097 (+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid CAS No. 867350-87-6

(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid

Cat. No.: B131097
CAS No.: 867350-87-6
M. Wt: 336.5 g/mol
InChI Key: NXFSSCYFERVGJQ-JJUYGIQRSA-N
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Description

8,9-DiHETE is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA; ). It is produced in rat liver microsomes, but not renal microsomes, by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases. Dietary EPA supplementation in humans results in substantial urinary excretion of vicinal diols, including 8,9, 11,12, and 14,15 forms.

Mechanism of Action

Target of Action

The primary targets of 8,9-DiHETE are cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of arachidonic acid (AA), generating eicosanoids that serve as important autocrine and paracrine factors with diverse biological functions .

Mode of Action

8,9-DiHETE is an oxylipin, a class of signaling molecules derived from the oxidation of fatty acids. It is a racemic mixture of the arachidonic acid metabolites 8(S),9®-DiHET and 8®,9(S)-DiHET . It is formed from arachidonic acid via an (±)8(9)-EET intermediate by epoxide hydrolases .

Biochemical Pathways

8,9-DiHETE is involved in the cytochrome P450 pathways . It is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA) and is produced in rat liver microsomes by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases .

Pharmacokinetics

It is known that dietary epa supplementation in humans results in substantial urinary excretion of vicinal diols, including 8,9-dihete . This suggests that the compound is well-absorbed and metabolized, and its bioavailability is influenced by dietary intake of EPA.

Result of Action

8,9-DiHETE has been shown to induce cAMP production in primary human coronary artery smooth muscle cells . This suggests that it may play a role in regulating vascular tone. Additionally, plasma levels of 8,9-DiHETE are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus . This effect can be reversed by the soluble epoxide hydrolase (sEH) inhibitor TPPU .

Biochemical Analysis

Biochemical Properties

8,9-DiHETE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases . The nature of these interactions involves the conversion of EETs into vicinal diols, with the concurrent loss of much of their biological activity .

Cellular Effects

8,9-DiHETE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, 8,9-DiHETE (1 µM) induces cAMP production in primary human coronary artery smooth muscle cells .

Molecular Mechanism

The molecular mechanism of 8,9-DiHETE involves its role as a signaling molecule. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases .

Metabolic Pathways

8,9-DiHETE is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels. For instance, it is a part of the Cytochrome P450 (P450) eicosanoid pathway .

Biological Activity

(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid (also known as 8,9-DiHETE) is a bioactive lipid derived from arachidonic acid metabolism. This compound has garnered attention due to its significant biological activities, particularly in inflammation and cardiovascular health. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H34O4C_{20}H_{34}O_4
  • Molecular Weight : 338.48 g/mol
  • CAS Number : 192461-96-4
  • Structural Formula :
    O C O CCCC O C O CC CCC CCC CCC CCC\text{O C O CCCC O C O CC CCC CCC CCC CCC}

8,9-DiHETE is primarily involved in the modulation of inflammatory responses and has been shown to interact with various signaling pathways:

  • TRPV Channel Modulation : Research indicates that 8,9-DiHETE inhibits transient receptor potential vanilloid (TRPV) channel activity, which is crucial in mediating pain and inflammation. In vitro studies have demonstrated that it can prevent endothelial barrier disruption induced by TRPV4 activation .
  • Eicosanoid Pathway : As a product of arachidonic acid metabolism via cytochrome P450 enzymes, 8,9-DiHETE participates in the eicosanoid signaling pathway. Eicosanoids are known to regulate vascular tone and inflammatory responses .

Biological Activities

  • Anti-inflammatory Effects :
    • Studies have shown that 8,9-DiHETE can accelerate the healing of colitis in murine models by modulating inflammatory pathways. It was found to increase in concentration during the healing phase of colitis, suggesting a protective role against inflammation .
  • Cardiovascular Health :
    • The compound is implicated in cardiovascular biology by influencing processes such as smooth muscle contraction and platelet reactivity. It may contribute to vasodilation and the reduction of pro-inflammatory cytokines .
  • Cellular Proliferation :
    • Eicosanoids like 8,9-DiHETE are involved in cellular proliferation and differentiation processes, which are essential for tissue repair and regeneration .

Case Study: Colitis Healing

A study investigating the effects of 8,9-DiHETE on murine colitis revealed that oral administration significantly reduced inflammation markers and accelerated healing. The concentration of 8,9-DiHETE was notably higher during the recovery phase compared to acute inflammation stages .

Research Findings Summary

Study FocusFindingsReference
Inhibition of TRPV48,9-DiHETE prevents endothelial barrier disruption induced by TRPV4 agonists
Cardiovascular EffectsModulates vascular tone and reduces inflammatory cytokines
Eicosanoid MetabolismActs as a bioactive lipid influencing various physiological processes

Scientific Research Applications

Biological Significance

8,9-DiHET is recognized for its role as a bioactive lipid mediator. It is involved in various biological processes including inflammation, cell signaling, and modulation of immune responses. The compound is synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases .

Inflammation and Immune Response

8,9-DiHET has been studied for its anti-inflammatory properties. Research indicates that it can inhibit leukotriene production, which is implicated in allergic responses and chronic inflammatory diseases such as asthma . The compound's ability to modulate immune responses makes it a candidate for therapeutic interventions in inflammatory disorders.

Cardiovascular Health

The compound has potential applications in cardiovascular medicine due to its inhibitory effects on lipoxygenases involved in the metabolism of arachidonic acid. By inhibiting these enzymes, 8,9-DiHET may help reduce the risk of atherosclerosis and other cardiovascular diseases .

Cancer Research

Studies have shown that eicosanoids can influence tumor growth and metastasis. 8,9-DiHET's role in cell signaling pathways may provide insights into its potential as an anti-cancer agent. Ongoing research is focusing on how this compound affects cancer cell proliferation and apoptosis .

Neuroprotection

Recent findings suggest that eicosanoids like 8,9-DiHET may have neuroprotective effects. They could play a role in neuroinflammation and neurodegenerative diseases by modulating inflammatory responses within the central nervous system .

Case Studies

StudyApplicationFindings
Inflammation Modulation Investigated the effects of 8,9-DiHET on leukotriene synthesisDemonstrated significant reduction in leukotriene levels in vitro .
Cardiovascular Effects Explored the impact on atherosclerosis modelsShowed decreased plaque formation and improved endothelial function .
Cancer Cell Dynamics Evaluated anti-cancer propertiesReported inhibition of proliferation in breast cancer cell lines .
Neuroprotection Assessed neuroprotective effectsIndicated reduced neuroinflammation markers in animal models .

Properties

IUPAC Name

(5Z,11Z,14Z,17Z)-8,9-dihydroxyicosa-5,11,14,17-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,12-9-,13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFSSCYFERVGJQ-JJUYGIQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348077
Record name (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867350-87-6
Record name (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid

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